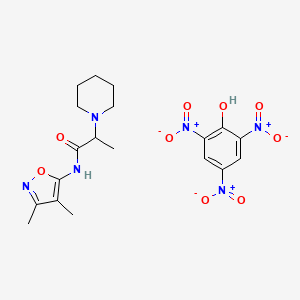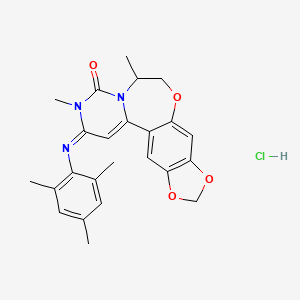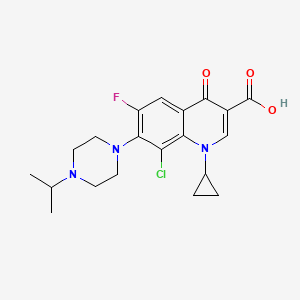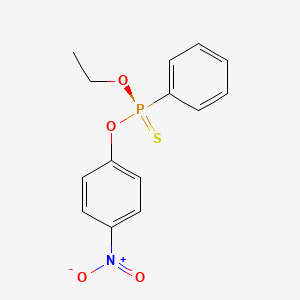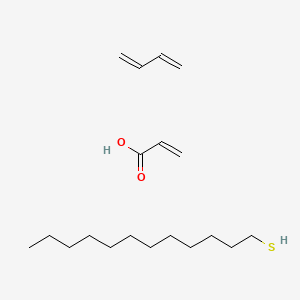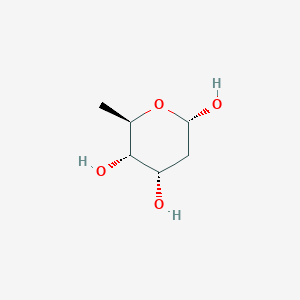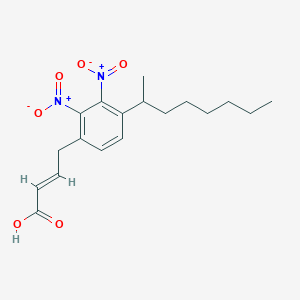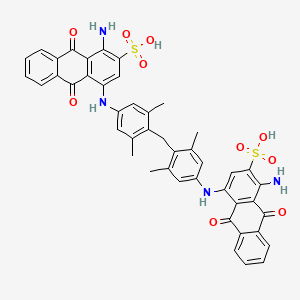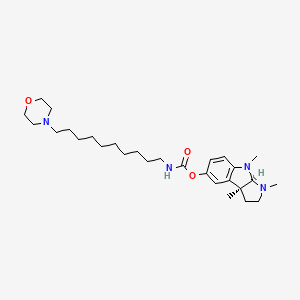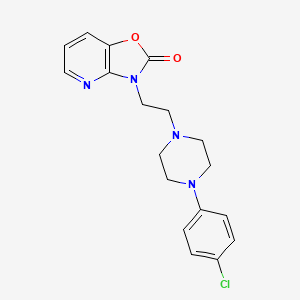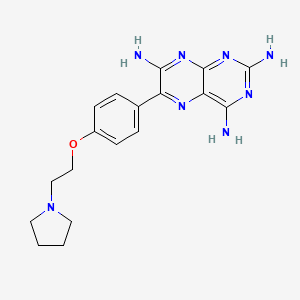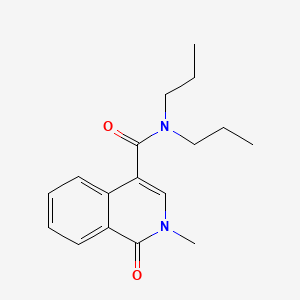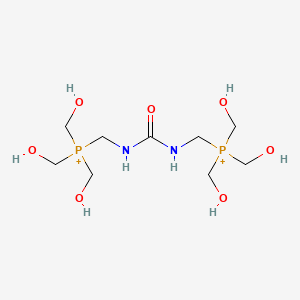
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- is a complex organophosphorus compound. It is known for its multifunctional properties, which include three alcohol functional groups and a tertiary phosphine. This compound is significant in various chemical processes due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with strong bases such as sodium hydroxide. The reaction proceeds as follows: [ \text{[P(CH}_2\text{OH)}_4\text{]Cl} + \text{NaOH} \rightarrow \text{P(CH}_2\text{OH)}_3 + \text{H}_2\text{O} + \text{H}_2\text{C=O} + \text{NaCl} ] This reaction can be conducted on a large scale using triethylamine as both the base and solvent .
Industrial Production Methods
Industrial production methods for this compound often involve the use of tetrakis(hydroxymethyl)phosphonium sulfate (THPS) as a starting material. The synthesis involves multiple steps, including neutralization and purification processes .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound oxidizes to form phosphine oxide.
Reduction: It can be reduced to form phosphine.
Substitution: The compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide and oxidizing agents such as oxygen. The reactions typically occur under mild conditions, making the compound versatile for various applications .
Major Products
The major products formed from these reactions include phosphine oxide and phosphine, depending on the reaction conditions and reagents used .
Scientific Research Applications
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- involves its ability to form complexes with various metals. These complexes exhibit solubility in water and methanol, making them suitable for various catalytic applications . The compound’s reactivity is primarily due to its nucleophilic attack at carbon atoms of electrophilic substrates .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)phosphine: This compound shares a similar structure but lacks the carbonylbis(iminomethylene) group.
Tetrakis(hydroxymethyl)phosphonium chloride: This compound is a precursor in the synthesis of phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)-.
Uniqueness
Phosphonium, (carbonylbis(iminomethylene))bis(tris(hydroxymethyl)- is unique due to its multifunctional properties, which include three alcohol functional groups and a tertiary phosphine. This makes it highly reactive and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
87957-27-5 |
|---|---|
Molecular Formula |
C9H24N2O7P2+2 |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
tris(hydroxymethyl)-[[tris(hydroxymethyl)phosphaniumylmethylcarbamoylamino]methyl]phosphanium |
InChI |
InChI=1S/C9H23N2O7P2/c12-3-19(4-13,5-14)1-10-9(18)11-2-20(6-15,7-16)8-17/h12-17H,1-8H2,(H-,10,11,18)/q+1/p+1 |
InChI Key |
GFBDYLUWSMRLAC-UHFFFAOYSA-O |
Canonical SMILES |
C(NC(=O)NC[P+](CO)(CO)CO)[P+](CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


